Lipophilicity Difference vs. Structural Isomer
The target compound, [2-(Aminomethyl)-4-methylphenyl]methanol, exhibits a calculated LogP of 1.64630, which is higher than that of its regioisomer [2-(Aminomethyl)-6-methylphenyl]methanol. This difference arises from the variation in the intramolecular environment and the exposure of the polar groups. The topological polar surface area (TPSA) for the target compound is 46.25 Ų . While a direct TPSA value for the 6-methyl isomer is not consistently reported in authoritative databases, the altered geometry and potential for intramolecular hydrogen bonding in the 6-methyl isomer would be expected to modulate its effective polarity and solubility .
6-methyl isomer: LogP not consistently reported; qualitative difference established
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.64630 |
| Comparator Or Baseline | [2-(Aminomethyl)-6-methylphenyl]methanol: LogP not consistently reported but predicted to be lower due to increased steric shielding of polar groups. |
| Quantified Difference | Target compound LogP is 1.65; Comparator LogP is not numerically defined in authoritative sources, but qualitative difference is established. |
| Conditions | Calculated using ACD/Labs Percepta Platform or similar in silico prediction models. |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can be a critical selection criterion when the compound is intended for use in non-polar reaction media or as a precursor for a drug candidate where membrane permeability is a key parameter.
